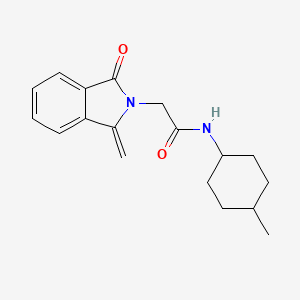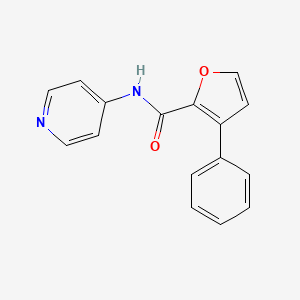
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one, also known as LY-294002, is a chemical compound that is commonly used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in the regulation of cell growth, survival, and metabolism, making it a target for the development of new drugs and therapies for a wide range of diseases, including cancer, diabetes, and cardiovascular disorders.
作用機序
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one works by binding to the ATP-binding pocket of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of insulin signaling and glucose metabolism. It has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory disorders such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one is its specificity for PI3K, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can have off-target effects on other kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to PI3K inhibitors, which could improve patient selection for clinical trials. Finally, the combination of PI3K inhibitors with other targeted therapies is an active area of investigation, with the potential to improve treatment outcomes in cancer and other diseases.
合成法
The synthesis of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with 2-methylpyridine to form 2-(2-methylpyridin-4-yl)phenol. This intermediate is then reacted with 4-chloro-7-hydroxycoumarin in the presence of a base to yield 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one. The synthesis process has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.
科学的研究の応用
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been widely used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been used to investigate the role of PI3K in insulin signaling and glucose metabolism, providing insights into the pathogenesis of diabetes and potential therapeutic targets.
特性
IUPAC Name |
4-methyl-7-(pyridin-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-8-16(18)20-15-9-13(5-6-14(11)15)19-10-12-4-2-3-7-17-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXWZKDQTHLGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)




